Compound Description: Rolipram is a phosphodiesterase IV (PDE IV) inhibitor. []
Relevance: While the specific structure of Rolipram ((-)-1) isn't disclosed in the provided abstract, its 1-(4-bromobenzyl) derivative ((+)-2) is discussed in the context of PDE IV inhibition. This suggests that Rolipram ((-)-1) likely shares a core structure with its derivative and by extension, with 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, particularly the pyrrolidin-2-one moiety. Further investigation into the full structure of Rolipram is needed to confirm the extent of the structural similarity. []
Compound Description: (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one, synthesized from the (-)-enantiomer of rolipram, is a phosphodiesterase IV (PDE IV) inhibitor. Its absolute configuration is confirmed as R. []
Relevance: This compound shares the core pyrrolidin-2-one structure with 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one. Both compounds also feature a 4-methoxyphenyl group, though their positions and substitutions on the pyrrolidin-2-one ring differ. The study of (+)-2 and its enantiomer contributed to understanding the structure-activity relationship of PDE IV inhibitors, particularly concerning the configuration at the chiral center. []
Compound Description: This compound exhibits potent and selective α1-adrenoceptor binding affinity (pKi = 6.71) and demonstrates significant antiarrhythmic activity in a rat model of adrenaline-induced arrhythmia (ED50 = 1.9 mg/kg, i.v.). [, ]
Relevance: Both 1-[2-hydroxy-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one and the target compound, 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, share a pyrrolidin-2-one ring system. Notably, they both feature a piperazine ring directly attached to the propyl substituent on the pyrrolidinone core. The key difference lies in the substitution pattern on the piperazine and the presence of a carbonyl linker in the target compound. This structural similarity suggests that both compounds might belong to a similar chemical class and potentially share overlapping pharmacological profiles, particularly concerning their interactions with adrenergic receptors. [, ]
Compound Description: NAN-190 is a potent serotonin 5-HT1A receptor antagonist (Ki = 0.6 nM) with a high affinity for α1-adrenergic receptors (Ki = 0.8 nM), indicating limited selectivity. []
Relevance: While lacking the pyrrolidin-2-one core of the target compound, NAN-190 shares a crucial structural element: a substituted piperazine ring. This similarity is notable because the research focuses on modifying the substituents around the piperazine moiety in NAN-190 to enhance its selectivity for 5-HT1A receptors over α1-adrenergic receptors. The target compound also incorporates a substituted piperazine ring, suggesting potential applications in similar pharmacological areas, particularly those involving serotonin and adrenergic systems. []
Compound Description: This compound exhibits high affinity for 5-HT1A receptors (Ki = 0.4 nM) with a 160-fold selectivity over α1-adrenergic receptors. It acts as an antagonist in a 5-HT1A-coupled adenylyl cyclase assay. []
Relevance: Despite lacking the pyrrolidin-2-one ring system, 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine shares the crucial structural feature of a substituted piperazine ring with the target compound. This compound demonstrates enhanced selectivity for 5-HT1A receptors over α1-adrenergic receptors, achieved through modifications of the substituents on the piperazine ring. These findings hold relevance because they highlight the impact of substituent modifications on the pharmacological profile of piperazine-containing compounds, potentially offering insights into the structure-activity relationship of the target compound concerning serotonin and adrenergic systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.